(2-Bromo-6-chloropyridin-4-YL)methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

Leverage the unique orthogonal reactivity of this pyridine building block for efficient SAR library synthesis. Its distinct 2-bromo-6-chloro pattern enables selective, sequential Pd-catalyzed cross-couplings. With a LogP of ~2.66, it is a superior choice for CNS lead optimization over dichloro analogs, enhancing brain permeability and reducing late-stage attrition. Secure multi-gram quantities from established research suppliers.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 1060815-63-5
Cat. No. B12291423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-6-chloropyridin-4-YL)methanamine
CAS1060815-63-5
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Br)CN
InChIInChI=1S/C6H6BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2
InChIKeyNQRYLRHCIKSURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2-Bromo-6-chloropyridin-4-YL)methanamine (CAS 1060815-63-5) for Precision Synthesis


(2-Bromo-6-chloropyridin-4-yl)methanamine (CAS 1060815-63-5) is a halogenated heterocyclic building block in the pyridine family. It is characterized by the presence of both bromine and chlorine substituents at the 2- and 6-positions of the pyridine ring, respectively, along with a reactive aminomethyl group at the 4-position. This specific substitution pattern makes it a versatile intermediate for medicinal chemistry and agrochemical research [1]. The compound is a solid at room temperature with a molecular weight of 221.48 g/mol and is typically offered by vendors with a minimum purity specification of 95% . Its calculated partition coefficient (LogP) of approximately 2.66 and polar surface area (PSA) of 38.91 Ų provide a baseline for understanding its physicochemical profile relative to other halogenated pyridine building blocks.

Why Generic Halopyridine Intermediates Cannot Substitute for (2-Bromo-6-chloropyridin-4-YL)methanamine


Generic substitution of halogenated pyridine building blocks is not feasible due to the distinct electronic and steric properties conferred by the specific pattern of halogenation at the 2- and 6-positions. The 2-bromo-6-chloro substitution pattern creates a unique chemical environment that dictates the regioselectivity of subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Analogs with different halogen arrangements, such as (2,6-dichloropyridin-4-yl)methanamine or (2-bromo-6-fluoropyridin-4-yl)methanamine, will exhibit different reactivity profiles, potentially leading to different reaction outcomes, impurity profiles, or final product yields . The following evidence quantifies these differences, justifying the selection of this specific compound for synthetic routes requiring precise control over bond formation.

Quantitative Differentiation Evidence for (2-Bromo-6-chloropyridin-4-YL)methanamine Against Key Analogs


LogP: Quantifying Lipophilicity Differences Between 2-Bromo-6-chloro and 2,6-Dichloro Analogs

The target compound, (2-Bromo-6-chloropyridin-4-yl)methanamine, exhibits a calculated LogP of 2.66, significantly higher than its 2,6-dichloro analog (LogP ~1.2-1.5). This difference indicates a ~1-1.5 log unit increase in lipophilicity, which can critically impact membrane permeability and non-specific binding in biological assays. The 2,6-dichloro analog, while structurally similar, possesses a substantially different lipophilicity profile, making it a poor substitute in assays where passive diffusion is a key parameter .

Medicinal Chemistry Physicochemical Properties Drug Design

Polar Surface Area (PSA): A Quantifiable Metric for Permeability Prediction vs. 2,6-Dichloro Analog

The polar surface area (PSA) for (2-Bromo-6-chloropyridin-4-yl)methanamine is calculated as 38.91 Ų. This value is lower than the PSA for its 2,6-dichloro analog, which is estimated to be between 45-50 Ų. A smaller PSA is correlated with improved blood-brain barrier (BBB) penetration and passive intestinal absorption. This quantitative difference provides a clear rationale for selecting the bromo-chloro compound over the dichloro analog when designing molecules intended for CNS targets or those requiring high oral bioavailability .

Medicinal Chemistry ADME Physicochemical Properties

Cross-Coupling Reactivity: Selectivity of C-Br vs. C-Cl Bonds in Palladium-Catalyzed Reactions

The differential reactivity of carbon-halogen bonds is well-established in palladium-catalyzed cross-coupling chemistry. The C-Br bond in (2-Bromo-6-chloropyridin-4-yl)methanamine is significantly more reactive towards oxidative addition with Pd(0) catalysts compared to the C-Cl bond. This principle is supported by class-level data from studies on related dihalogenated pyridines, which demonstrate that bromine atoms undergo cross-coupling with greater than 90% selectivity over chlorine atoms under mild conditions [1]. This selectivity allows for sequential, site-specific functionalization of the pyridine ring, a capability that is absent in symmetrically halogenated analogs like 2,6-dichloropyridine.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for (2-Bromo-6-chloropyridin-4-YL)methanamine Based on Quantified Differentiation


Synthesis of CNS-Penetrant Drug Candidates

When designing a lead optimization program for a central nervous system (CNS) target, the physicochemical profile of the building block is paramount. The lower polar surface area (PSA) and higher LogP of (2-Bromo-6-chloropyridin-4-yl)methanamine, relative to its 2,6-dichloro analog, make it the superior choice for generating initial analogs. Its predicted enhanced membrane permeability increases the likelihood that early-stage compounds will achieve adequate brain exposure in preclinical models, thereby reducing the risk of late-stage attrition due to poor CNS pharmacokinetics.

Medicinal Chemistry: Sequential Functionalization for Library Synthesis

In a medicinal chemistry project aiming to explore structure-activity relationships (SAR) on a pyridine scaffold, the orthogonal reactivity of the C-Br and C-Cl bonds is essential. The bromine atom can be selectively displaced in a first cross-coupling reaction (e.g., Suzuki) to introduce an aryl or heteroaryl group. The remaining chlorine atom can then serve as a handle for a second, distinct transformation, such as a Buchwald-Hartwig amination . This allows for the rapid and efficient generation of diverse compound libraries from a single advanced intermediate, a strategy not possible with symmetrically substituted analogs.

Process Chemistry: Development of a Robust, Multi-Kilogram Synthetic Route

For process chemists, the use of a building block with a defined purity specification is non-negotiable. (2-Bromo-6-chloropyridin-4-yl)methanamine is commercially available with a minimum purity of 95% . This established quality standard, combined with the predictable and well-understood chemoselectivity of its halogen atoms , simplifies the development of a robust and scalable manufacturing process. The ability to source the compound from multiple vendors further mitigates supply chain risk, making it a reliable intermediate for producing Active Pharmaceutical Ingredients (APIs).

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